molecular formula C10H6BrF2NS B15090038 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole

2-(4-Bromophenyl)-4-(difluoromethyl)thiazole

Cat. No.: B15090038
M. Wt: 290.13 g/mol
InChI Key: NRCXIZYEEFIXNG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(difluoromethyl)thiazole ( 2092628-74-3) is a brominated and fluorinated thiazole derivative of interest in advanced chemical research and development. This compound has a molecular formula of C 10 H 6 BrF 2 NS and a molecular weight of 290.13 g/mol . The structural features of this molecule make it a valuable intermediate in synthetic and medicinal chemistry. The 4-bromophenyl group can act as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the creation of diverse compound libraries. The presence of the difluoromethyl group on the thiazole ring can influence the compound's electronic properties, metabolic stability, and lipophilicity, which are key parameters in the design of bioactive molecules . As a specialized building block, this chemical is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C10H6BrF2NS

Molecular Weight

290.13 g/mol

IUPAC Name

2-(4-bromophenyl)-4-(difluoromethyl)-1,3-thiazole

InChI

InChI=1S/C10H6BrF2NS/c11-7-3-1-6(2-4-7)10-14-8(5-15-10)9(12)13/h1-5,9H

InChI Key

NRCXIZYEEFIXNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole typically involves the reaction of 4-bromobenzaldehyde with difluoromethylthioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-(difluoromethyl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be formed.

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Reduction Products: Reduced forms of the thiazole ring, potentially leading to dihydrothiazoles.

Scientific Research Applications

2-(4-Bromophenyl)-4-(difluoromethyl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl and difluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Hydrazinyl and pyrazolyl groups at position 2 (e.g., compounds 3c, 5, 2-2d) enhance intermolecular interactions, improving crystallinity (higher melting points: 139–232°C) .
  • Synthetic Yields : Schiff base formations (e.g., p1–p10) achieve higher yields (70–90%) compared to cyclocondensation methods (45–63%) .

Key Observations :

  • Lipophilicity : The difluoromethyl group in the hypothetical compound is expected to increase LogP compared to amine derivatives (e.g., p1: LogP 2.5), enhancing blood-brain barrier penetration .
  • Anticancer Activity : Hydrazine-linked derivatives (e.g., compound 5) show potent IC50 values (<10 µM), suggesting that the difluoromethyl variant may exhibit similar or improved activity due to fluorine’s electron-withdrawing effects .

ADME and Toxicity Profiles

  • Compound 3c : Low cytotoxicity (CC50 > 100 µM in mammalian cells) and favorable ADME profiles (high intestinal absorption) .
  • p1–p10 : Moderate metabolic stability (t1/2: 2–4 hours in liver microsomes) and low CYP450 inhibition .
  • Hypothetical Compound : The difluoromethyl group may reduce oxidative metabolism, extending half-life compared to hydrazine derivatives .

Biological Activity

2-(4-Bromophenyl)-4-(difluoromethyl)thiazole is a heterocyclic compound characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. The compound features a bromophenyl group and a difluoromethyl substituent, contributing to its unique chemical properties. This compound has garnered interest due to its potential applications in pharmaceuticals, particularly for its antimicrobial and anticancer properties.

Chemical Structure

The molecular structure of 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole can be represented as follows:

C10H7BrF2N2S\text{C}_{10}\text{H}_{7}\text{BrF}_{2}\text{N}_{2}\text{S}

Biological Activity Overview

Research indicates that 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole exhibits significant biological activity. The presence of the bromine and difluoromethyl groups enhances its interaction with biological targets, which may increase its efficacy as a drug candidate.

Antimicrobial Activity

Studies have shown that compounds with similar structures often interact with specific enzymes or receptors, modulating their activity and leading to various therapeutic effects. For instance, molecular docking studies suggest that this compound can bind effectively to certain enzymes, potentially leading to inhibition of microbial growth.

Table 1: Antimicrobial Activity of 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Candida albicans15 µg/mL

Anticancer Activity

The anticancer potential of 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole has been explored through various in vitro studies. The compound has demonstrated the ability to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Table 2: Anticancer Activity of 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)12Apoptosis induction
HeLa (Cervical Cancer)8Cell cycle arrest
A549 (Lung Cancer)15Inhibition of DNA synthesis

The mechanism by which 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole exerts its biological effects is believed to be linked to its ability to interact with specific biological targets. Molecular docking studies have predicted that the compound can effectively bind to various enzymes involved in cellular processes, thereby altering their activity.

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation: Interaction with receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study evaluated the effectiveness of 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole against multidrug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting potential for therapeutic use against resistant infections.
  • Cytotoxicity in Cancer Models : In a series of experiments on various cancer cell lines, the compound showed promising results in reducing cell viability through mechanisms involving apoptosis and cell cycle disruption .

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing 2-(4-Bromophenyl)-4-(difluoromethyl)thiazole?

Answer:
The synthesis typically involves cyclocondensation reactions. For example:

  • Step 1: React 4-bromophenyl-substituted precursors (e.g., bromoketones) with thioamide derivatives.
  • Step 2: Optimize solvent systems (e.g., ethanol or DMSO) and reflux conditions (e.g., 18–24 hours) to form the thiazole core (#) (#).
  • Step 3: Introduce the difluoromethyl group via nucleophilic substitution or fluorination agents. Yields range from 32% to 65%, depending on substituent reactivity (#) (#).

Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., CDCl₃) to identify aromatic protons (δ 7.2–8.1 ppm) and thiazole protons (δ 6.5–7.5 ppm). The difluoromethyl group (-CF₂H) shows distinct splitting patterns (δ 4.5–5.5 ppm) (#)(#).
  • ESI-HRMS: Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 316.12 for C₁₀H₆BrF₂NS) (#) (#).
  • FT-IR: Detect C-F stretching vibrations (1050–1150 cm⁻¹) and thiazole ring modes (1600–1650 cm⁻¹) (#) (#).

What initial biological assays are recommended for evaluating bioactivity?

Answer:

  • Antifungal: Use broth microdilution assays (CLSI M38 guidelines) against Candida spp. or Aspergillus spp. (#) (#).
  • Antibacterial: Test MIC (Minimum Inhibitory Concentration) via agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative strains (#) (#).
  • Cytotoxicity: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity (#) (#).

Advanced Research Questions

How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency compared to ethanol (#) (#).
  • Catalysis: Add 5 mol% acetic acid to accelerate Schiff base formation in condensation steps (#) (#).
  • Temperature Control: Reduce side reactions by maintaining reflux at 80–90°C instead of higher temperatures (#) (#).
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (water-ethanol) to isolate pure products (#) (#).

How should researchers resolve contradictions in biological activity data?

Answer:

  • Purity Verification: Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity (#) (#).
  • Assay Variability: Standardize protocols (e.g., incubation time, inoculum size) across labs. For example, antifungal activity discrepancies may arise from differences in fungal strain susceptibility (#) (#).
  • Structural Analogues: Compare activity with derivatives (e.g., 4-(4-chlorophenyl)thiazole) to identify substituent-dependent trends (#)(#).

What strategies interpret complex splitting patterns in ¹H NMR spectra?

Answer:

  • Coupling Analysis: For -CF₂H groups, predict doublet-of-doublets (²JHF ≈ 50–60 Hz, ³JHH ≈ 4–6 Hz) using simulation software (e.g., MestReNova) (#)(#).
  • Decoupling Experiments: Apply ¹⁹F decoupling to simplify overlapping signals from fluorine-proton coupling (#) (#).
  • Comparative Spectroscopy: Reference spectra of similar compounds (e.g., 4-(difluoromethyl)thiazole derivatives) to assign ambiguous peaks (#) (#).

How can single-crystal X-ray diffraction confirm molecular structure?

Answer:

  • Crystallization: Grow crystals via slow evaporation (DMF/ethanol) (#) (#).
  • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) to collect reflections at 296 K. Refine structures with SHELX (#) (#).
  • Validation: Check bond lengths (C-Br ≈ 1.89 Å, C-S ≈ 1.74 Å) and torsion angles (thiazole ring planarity < 5°) against literature values (#) (#).

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